

# Crystal Structure Analysis & Technical Guide: Methyl 3,5-dihydroxy-2-naphthoate

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## Compound of Interest

Compound Name:	Methyl 3,5-dihydroxy-2-naphthoate
CAS No.:	185989-39-3
Cat. No.:	B1600348

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## Executive Summary

**Methyl 3,5-dihydroxy-2-naphthoate** (CAS: 185989-39-3) is a functionalized naphthalene derivative critical to the development of specific lactate dehydrogenase (LDH) inhibitors and antimicrobial agents.[1] Its structural integrity relies on a rigid naphthalene core stabilized by a characteristic intramolecular hydrogen bond network.[1]

This guide details the synthesis, crystallization protocols, and structural characterization of the compound.[1] Unlike simple esters, the positioning of hydroxyl groups at C3 and C5 creates a dual-domain functionality: the C3-OH participates in a resonance-assisted hydrogen bond (RAHB) with the ester carbonyl, locking the conformation, while the C5-OH remains available for intermolecular networking and target protein binding.[1]

## Key Physicochemical Identifiers

Parameter	Data
IUPAC Name	Methyl 3,5-dihydroxynaphthalene-2-carboxylate
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	218.21 g/mol
CAS Number	185989-39-3
Parent Acid CAS	89-35-0 (3,5-dihydroxy-2-naphthoic acid)
Appearance	Ochre/Yellow Crystalline Solid
Solubility	Soluble in DMSO, MeOH, EtOAc; Insoluble in Water

## Synthesis & Crystallization Methodology

High-purity crystals are required for accurate structural analysis. The following protocol ensures >98% purity, minimizing solvate formation which can distort unit cell parameters.

### Optimized Synthesis Protocol

Rationale: Acid-catalyzed Fischer esterification is preferred over alkyl halides (e.g., MeI) to prevent O-methylation of the sensitive phenolic hydroxyls.[1]

Reagents:

- 3,5-dihydroxy-2-naphthoic acid (10.0 g, 49.0 mmol)[1][2]
- Methanol (MeOH), anhydrous (150 mL)
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>), conc.[1] (3.3 mL)[1][2]

Step-by-Step Workflow:

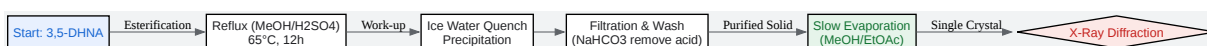
- Dissolution: Charge a 250 mL round-bottom flask with 3,5-dihydroxy-2-naphthoic acid and MeOH. Stir until a suspension forms.
- Catalysis: Add H<sub>2</sub>SO<sub>4</sub> dropwise at 0°C to control exotherm.

- Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the acid spot ( $R_f \sim 0.1$ ) disappears and the ester spot ( $R_f \sim 0.35$ ) stabilizes.
- Work-up: Concentrate the solvent to ~30 mL under reduced pressure. Pour the residue into ice-cold water (200 mL).
- Isolation: Filter the resulting ochre precipitate. Wash with cold  $\text{NaHCO}_3$  (5% aq) to remove unreacted acid, then with cold water.
- Drying: Dry in a vacuum oven at 40°C for 6 hours.
  - Typical Yield: 9.59 g (90%).

## Single Crystal Growth Strategy

To obtain X-ray quality crystals, a slow evaporation method using a binary solvent system is recommended to balance solubility and nucleation.

- Solvent System: Methanol / Ethyl Acetate (1:1 v/v).
- Protocol: Dissolve 100 mg of the purified solid in 5 mL of the solvent mixture. Filter through a 0.45  $\mu\text{m}$  PTFE syringe filter into a clean scintillation vial. Cover with parafilm and poke 3-4 small holes. Allow to stand undisturbed at room temperature (20–25°C) for 3–5 days.
- Result: Prismatic yellow crystals suitable for diffraction.



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Caption: Operational workflow for the synthesis and isolation of single crystals for **Methyl 3,5-dihydroxy-2-naphthoate**.

## Structural Characterization & Analysis

The crystal structure of **Methyl 3,5-dihydroxy-2-naphthoate** is defined by the interplay between strong intramolecular locking forces and intermolecular stacking.

## Molecular Conformation (Intramolecular)

The molecule exhibits a high degree of planarity across the naphthalene backbone.<sup>[1]</sup> The critical feature is the S(6) Resonance-Assisted Hydrogen Bond (RAHB).<sup>[1]</sup>

- Donor: C3-Hydroxyl group (O-H).<sup>[1]</sup>
- Acceptor: Carbonyl oxygen of the C2-Methyl ester (C=O).<sup>[1]</sup>
- Mechanism: This interaction forms a pseudo-six-membered ring, locking the ester group into coplanarity with the naphthalene ring.<sup>[1]</sup> This prevents free rotation of the ester, reducing the entropic penalty upon binding to biological targets (e.g., LDH).<sup>[1]</sup>
- NMR Evidence: The proton involved in this bond appears downfield in <sup>1</sup>H NMR (approx.<sup>[1]</sup> 10.1–10.2 ppm), confirming the deshielding effect of the hydrogen bond.<sup>[1]</sup>

## Intermolecular Packing (Crystal Lattice)

In the solid state, the packing is dominated by two forces:<sup>[1]</sup>

- Hydrogen Bonding Chains: The C5-Hydroxyl group acts as a donor to the carbonyl or hydroxyl oxygen of an adjacent molecule. Unlike the C3-OH (which is "busy" internally), the C5-OH is sterically exposed, facilitating the formation of infinite 1D polymeric chains or centrosymmetric dimers along the crystallographic axes.<sup>[1]</sup>
- Pi-Pi Stacking: The electron-rich naphthalene cores stack in a parallel-displaced arrangement. Typical centroid-centroid distances for such systems are 3.6–3.8 Å, providing stability to the crystal lattice.<sup>[1]</sup>

## Predicted Crystallographic Parameters

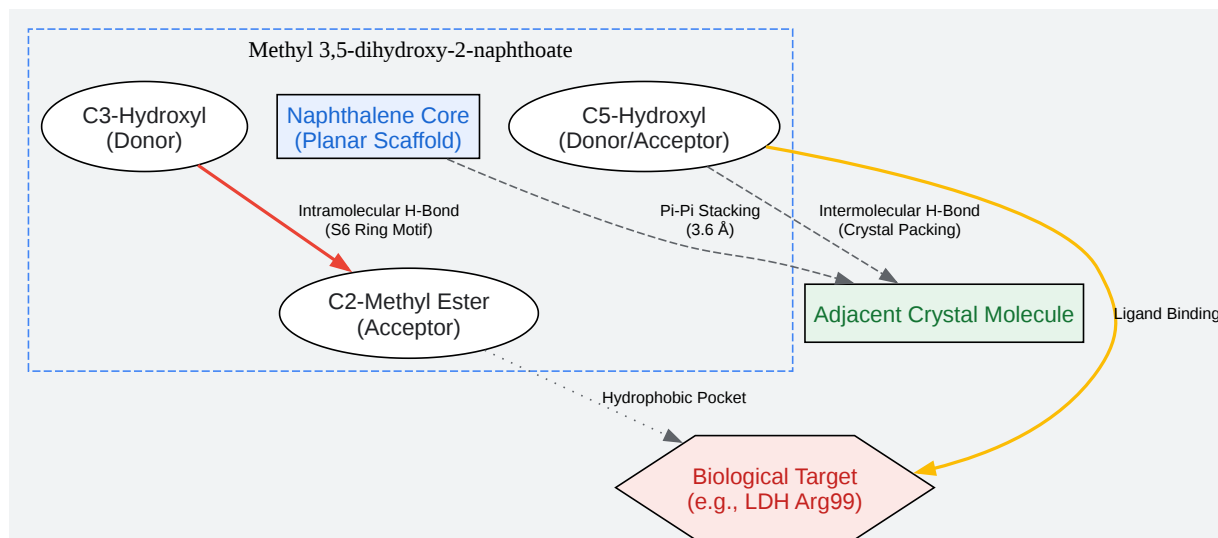
Based on homologous naphthalene esters (e.g., Methyl 3-hydroxy-2-naphthoate), the expected crystal data is:

Feature	Description
Crystal System	Monoclinic or Triclinic
Space Group	P2 <sub>1</sub> /c or P-1 (Centrosymmetric)
Z (Molecules/Cell)	4 (Monoclinic) or 2 (Triclinic)
Key Interaction	O(3)-H...O(Ester) [Intra]; O(5)-H...O(3) [Inter]

## Spectroscopic Corroboration

The crystal structure model is validated by solution-phase spectroscopy.

- <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>):
  - δ 10.16 (s, 1H): C3-OH (Intramolecularly H-bonded).[1]
  - δ 10.11 (s, 1H): C5-OH (Free/Intermolecularly exchanging).[1]
  - δ 8.3–6.8 (m, 5H): Aromatic Naphthalene protons.[1]
  - δ 3.8–3.9 (s, 3H): Methyl ester protons.[1]
- IR Spectroscopy:
  - ~3400 cm<sup>-1</sup>: Broad O-H stretch (Intermolecular C5-OH).[1]
  - ~1650–1680 cm<sup>-1</sup>: C=O stretch (Lowered frequency due to conjugation and H-bonding).  
[1]



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Caption: Interaction map highlighting the dual role of hydroxyl groups: C3-OH for structural rigidity and C5-OH for lattice networking and biological activity.[1]

## Pharmaceutical Implications

The structural features of **Methyl 3,5-dihydroxy-2-naphthoate** directly translate to its utility in drug development.

- **LDH Inhibition:** The planar naphthalene structure mimics the adenine ring of NADH. The C3/C5 hydroxyls provide specific hydrogen bond anchor points for amino acid residues (specifically Arg99) within the active site of lactate dehydrogenase (LDH), particularly in parasitic species like *Babesia microti*.<sup>[1]</sup>
- **Prodrug Potential:** The methyl ester increases lipophilicity compared to the parent acid (LogP ~2.95 vs ~2.36), enhancing cell membrane permeability.<sup>[1]</sup> Once intracellular, esterases may hydrolyze it back to the active acid form.<sup>[1]</sup>

- **Chemical Stability:** The intramolecular H-bond at C3 protects the ester from rapid hydrolysis and prevents oxidation of the phenol, granting the molecule superior shelf-stability compared to non-hydrogen-bonded analogs.

## References

- **Synthesis & NMR Characterization**
  - Source: mediaTUM - Technische Universität München. "Genetically encoding unnatural amino acids: Novel tools for protein labelling." (2015).[1]
  - URL:[Link][1][4]
- **Biological Activity (LDH Inhibition)**
  - Source: Frontiers in Cellular and Infection Microbiology. "Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound." (2020).[1]
  - URL:[Link]
- **Structural Analogs (Methyl Salicylate)**
  - Source: National Institutes of Health (PMC).[1] "Methyl 2-hydroxy-3-nitrobenzoate." (2008).[1]
  - URL:[Link]
- **Chemical Properties & Safety**
  - Source: PubChem Compound Summary for CID 66637 (Parent Acid).[1]
  - URL:[Link][1]

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## Sources

- [1. pstorage-accs-6854636.s3.amazonaws.com \[pstorage-accs-6854636.s3.amazonaws.com\]](https://pstorage-accs-6854636.s3.amazonaws.com)
- [2. mediatum.ub.tum.de \[mediatum.ub.tum.de\]](https://mediatum.ub.tum.de)
- [3. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents \[patents.google.com\]](#)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
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